4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[5-(4-bromophenyl)triazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-5-1-10(2-6-12)14-9-17-18-19(14)13-7-3-11(4-8-13)15(20)21/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVNZNLTDMDGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Coupling with benzoic acid: The final step involves coupling the 4-bromophenyl-1,2,3-triazole intermediate with benzoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the triazole ring and the benzoic acid moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid exhibits significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Study: Cytotoxic Evaluation
A notable study reported that derivatives of triazole benzoic acid displayed potent inhibitory activities against MCF-7 and HCT-116 cell lines. The IC50 values ranged from 15.6 to 23.9 µM, indicating significant potency compared to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| This compound | MCF-7 | 15.6 - 23.9 | 19.7 |
| This compound | HCT-116 | 15.6 - 23.9 | 22.6 |
The mechanism of action involves the induction of apoptosis in cancer cells, which was confirmed through further investigations on cell proliferation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. Studies have shown that triazole derivatives can possess antifungal and antibacterial activities due to their ability to disrupt cellular processes in pathogens.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction followed by coupling with benzoic acid using coupling reagents such as EDCI or DCC . This synthetic approach allows for the efficient production of high-purity compounds suitable for biological evaluation.
Mechanism of Action
The mechanism of action of 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the bromophenyl group can play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Benzoic Acid Derivatives
Key Observations :
- In contrast, trifluoromethyl groups (e.g., in compounds 27–30) improve metabolic stability and lipophilicity .
- Positional Isomerism : Shifting the carboxylic acid group from the 4- to 3-position (as in compound 71) alters electronic distribution and hydrogen-bonding capacity, impacting receptor affinity .
Key Insights :
- Antimicrobial Potential: Triazole derivatives with lipophilic substituents (e.g., cyclopropylmethoxy in compound 11) exhibit potent antimycobacterial activity, suggesting the 4-bromophenyl group in the target compound may confer similar properties .
- Receptor Targeting : Carbamoyl and trifluoromethyl groups enhance receptor binding (e.g., compound 30’s IC₅₀ of 0.8 µM for P2Y14), whereas the bromophenyl group’s role remains unexplored .
Physicochemical and Stability Properties
- Stability : Triazole derivatives like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in simulated gastric fluid, highlighting the need for substituent optimization to improve metabolic stability .
- Spectral Characterization : IR and NMR data for analogues (e.g., compound 4k in ) confirm triazole ring signatures (C=N stretch at ~1615 cm⁻¹) and carboxylic acid O-H/N-H stretches (2500–3300 cm⁻¹), consistent with the target compound’s expected spectral profile.
Biological Activity
4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and antioxidant potential, supported by data tables and case studies.
- Molecular Formula : C15H10BrN3O2
- Molecular Weight : 344.16 g/mol
- Structure : The compound features a triazole ring and a benzoic acid moiety, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Evaluation
A synthesis and biological evaluation study reported that certain derivatives of triazole benzoic acid exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 15.6 to 23.9 µM, demonstrating significant potency compared to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| This compound | MCF-7 | 15.6 - 23.9 | 19.7 |
| This compound | HCT-116 | 15.6 - 23.9 | 22.6 |
The mechanism of action includes the induction of apoptosis in cancer cells, which was confirmed through further investigations on cell proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been studied extensively. A related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, demonstrated significant antimicrobial activity against various pathogens.
Case Study: Antimicrobial Evaluation
In vitro evaluations revealed that this compound exhibited distinct inhibitory activities against plant pathogens such as Fusarium wilt and Colletotrichum gloeosporioides, with EC50 values of 29.34 μg/mL and 12.53 μg/mL respectively .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | EC50 (μg/mL) | Control Drug |
|---|---|---|
| Fusarium wilt | 29.34 | N/A |
| Colletotrichum gloeosporioides | 12.53 | N/A |
| Xanthomonas oryzae | N/A | Control |
These findings suggest that the compound could be developed into an effective agricultural biocide or therapeutic agent against microbial infections.
Antioxidant Activity
The antioxidant capacity of triazole derivatives has also been assessed through various assays.
Case Study: Antioxidant Evaluation
A recent study evaluated the antioxidant activity using DPPH and ABTS assays. The compound showed strong scavenging activity with an IC50 value comparable to standard antioxidants like butylated hydroxyanisole (BHA) .
Table 3: Antioxidant Activity Assessment
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | IC50 (µg/mL) |
|---|---|---|---|
| This compound | 89.95 ± 0.34 | 88.59 ± 0.13 | 56.44 |
| BHA | 95.02 ± 0.74 | 96.18 ± 0.33 | N/A |
The results indicated that this compound possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Q & A
Q. What are the standard synthetic routes for preparing 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid?
A common method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, 4-azidobenzoic acid can react with 4-bromophenylacetylene under reflux in ethanol with Cu(I) catalysis, followed by purification via recrystallization or column chromatography. Analytical validation using HPLC (e.g., Purospher® STAR columns) ensures purity .
Q. How can the purity and structural integrity of this compound be validated?
Combine multiple techniques:
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole C-N stretches) .
- NMR : Assign protons (e.g., aromatic protons on bromophenyl and triazole moieties) and verify regiochemistry of the triazole ring .
Q. What are the key challenges in synthesizing triazole-containing benzoic acid derivatives?
- Regioselectivity : Ensure 1,4-disubstitution in the triazole via CuAAC; unintended 1,5-regioisomers require separation using preparative TLC .
- Acid Sensitivity : Protect the carboxylic acid group during synthesis (e.g., esterification) to prevent side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in related triazole-thione analogs, crystallography confirmed planarity of the triazole ring and dihedral angles between aromatic substituents (e.g., 4-bromophenyl vs. benzoic acid groups), critical for understanding π-π stacking interactions .
Q. What strategies optimize bioactivity in triazole-benzoic acid derivatives?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -F) on the phenyl ring to enhance binding to target enzymes .
- Hydrazone Functionalization : Modify the benzoic acid moiety with hydrazone derivatives to improve antimicrobial or anticancer activity, as shown in analogs with 2,4-difluorophenyl groups .
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies arising from solvent effects or dynamic processes .
- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of substituents) that may obscure peak splitting .
Q. What methodologies assess the compound’s potential as an electron transport layer (ETL) in organic electronics?
- Cyclic Voltammetry : Measure HOMO/LUMO levels to evaluate charge transport properties.
- Thin-Film Characterization : Use AFM or XRD to analyze crystallinity and morphology, critical for device performance .
Methodological Considerations
Q. How to address low yields in CuAAC reactions for this compound?
- Catalyst Optimization : Use Cu(I) sources (e.g., CuBr(PPh₃)₃) with stabilizing ligands to enhance reaction efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Q. What analytical approaches detect degradation products under storage conditions?
Q. How to design analogs for improved pharmacokinetic properties?
- Prodrug Derivatization : Esterify the carboxylic acid to enhance membrane permeability, with in vitro hydrolysis studies to assess activation .
- LogP Optimization : Introduce lipophilic groups (e.g., cyclopentyl) to balance solubility and bioavailability .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational and experimental solubility data?
Q. Why do biological assays show variable potency across similar triazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
